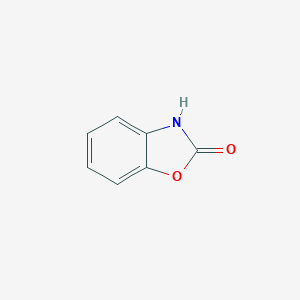

2-Benzoxazolinone

Descripción general

Descripción

La benzoxazolinona es un compuesto orgánico heterocíclico caracterizado por un anillo de benceno fusionado con un anillo de oxazolina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La benzoxazolinona se puede sintetizar mediante varios métodos. Un enfoque común implica la transposición de Hofmann de la salicilamida utilizando ácido tricloroisocianúrico como agente clorante. Este método es ventajoso debido a su alto rendimiento y la estabilidad de los reactivos involucrados . Otro método implica la condensación de o-aminofenol con derivados del ácido carbónico como fosgeno, carbonatos, carbamatos o dióxido de carbono .

Métodos de producción industrial: En entornos industriales, la transposición de Hofmann de flujo continuo se utiliza a menudo. Este método permite la producción eficiente de benzoxazolinona a gran escala optimizando las condiciones de reacción para evitar la acumulación de sólidos y garantizar la alta pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: La benzoxazolinona experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución. Por ejemplo, se puede clorar para formar 5-clorobenzoxazolinona utilizando ácido tricloroisocianúrico . Además, puede reaccionar con β-clorovinilcetonas alquílicas, lo que lleva a la apertura del anillo de oxazolina .

Reactivos y condiciones comunes:

Oxidación: El ácido tricloroisocianúrico se utiliza comúnmente para las reacciones de cloración.

Reducción: Se pueden emplear agentes reductores específicos dependiendo del producto deseado.

Sustitución: Se pueden utilizar varios nucleófilos para introducir diferentes grupos funcionales en la estructura de la benzoxazolinona.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen derivados clorados, hidrazonas y azoles, que han sido estudiados por sus propiedades antibacterianas .

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have identified 2-benzoxazolinone derivatives as potential inhibitors of the HIV-1 nucleocapsid protein (NC). The research involved virtual screening of a large library of compounds, leading to the discovery of several benzoxazolinone analogues that exhibited significant inhibitory activity against NC. Notably, one compound demonstrated effective competition for guanine binding to the zinc finger domain of NC at low micromolar concentrations, indicating its potential as an antiretroviral agent .

Anticancer Properties

New derivatives of this compound have shown promising cytotoxic activities against various cancer cell lines. For instance, compounds with substituted benzoyl moieties exhibited enhanced cytotoxicity compared to known agents, suggesting their potential for further development in cancer therapy . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the benzoxazolinone scaffold significantly influenced their anticancer efficacy.

Antibacterial Activity

The antibacterial properties of this compound derivatives have also been extensively studied. A series of synthesized compounds demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for various pathogens, highlighting the effectiveness of certain derivatives against resistant strains like Staphylococcus aureus and Escherichia coli . This suggests that these compounds could be valuable in developing new antibacterial therapies.

Enzyme Inhibition

Several studies have focused on the role of this compound as an inhibitor of key enzymes involved in disease processes. For example, derivatives targeting aldose reductase have been shown to mitigate complications associated with diabetes by interrupting the polyol pathway and reducing oxidative stress . This mechanism underlines the compound's potential in treating diabetic retinopathy and neuropathy.

Oxidative Stress Modulation

Research indicates that this compound can induce oxidative stress in plant systems, which may be leveraged for therapeutic applications in managing oxidative stress-related diseases . By modulating reactive oxygen species (ROS) levels, these compounds could serve as antioxidants or pro-oxidants depending on the context of their application.

Case Studies

Mecanismo De Acción

El mecanismo de acción de la benzoxazolinona varía dependiendo de su aplicación. Por ejemplo, en su papel como agente antibacteriano, los derivados de la benzoxazolinona inhiben el crecimiento bacteriano interfiriendo con los procesos celulares esenciales . En el contexto de la actividad anti-VIH, se ha demostrado que los derivados de la benzoxazolinona inhiben la enzima integrasa, previniendo la integración del ADN viral en el genoma del huésped .

Comparación Con Compuestos Similares

La benzoxazolinona se puede comparar con otros compuestos similares, como las benzoxazinoides y las benzisoxazoles. Las benzoxazinoides, por ejemplo, son conocidas principalmente por su papel en la defensa de las plantas, mientras que las benzisoxazoles se estudian por sus propiedades farmacológicas .

Lista de compuestos similares:

- Benzoxazinoides

- Benzisoxazoles

- Derivados de benzoxazolonona

En conclusión, la benzoxazolinona es un compuesto versátil con un potencial significativo en diversas aplicaciones científicas e industriales. Sus propiedades químicas únicas y sus diversas actividades biológicas la convierten en un tema valioso de investigación en curso.

Actividad Biológica

2-Benzoxazolinone (2-BZ) is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is characterized by a benzene ring fused to an oxazolinone moiety, which contributes to its reactivity and interaction with biological systems. Research has highlighted its potential applications in areas such as agriculture, medicine, and environmental science.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. A study synthesized new derivatives of 2-BZ linked to hydrazones and azoles, demonstrating promising antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations, suggesting potential as a therapeutic agent in treating bacterial infections .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

| Hydrazone derivative | Bacillus subtilis | 16 |

| Azole derivative | Pseudomonas aeruginosa | 32 |

Herbicidal and Defoliating Effects

Research has also explored the herbicidal properties of 2-BZ and its derivatives. These compounds have shown efficacy in inhibiting the growth of specific weed species, making them valuable in agricultural applications. The mode of action involves disrupting plant metabolic processes, leading to defoliation and eventual death of the target plants .

Anti-HIV Activity

In the context of viral infections, particularly HIV-1, computational modeling studies have indicated that derivatives of this compound may act as potential anti-HIV agents. These studies utilized structure-based drug design to predict binding affinities and interactions with viral proteins, highlighting the compound's promise in antiviral therapy .

Table 2: Anti-HIV Activity of this compound Derivatives

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | Reverse Transcriptase | -9.5 |

| Quinazoline derivative | Integrase | -8.7 |

| Diazocoumarin derivative | Protease | -7.8 |

The biological activity of this compound is attributed to its ability to interact with various biomolecular targets. For instance, its herbicidal action is linked to the inhibition of specific enzymes involved in photosynthesis and amino acid biosynthesis in plants. In microbial contexts, it may disrupt cell wall synthesis or interfere with protein synthesis pathways.

Study on Antibacterial Activity

A recent study synthesized several new derivatives of this compound and evaluated their antibacterial properties against common pathogens. The results indicated that modifications to the benzoxazolinone structure could enhance antibacterial potency, especially against resistant strains .

Investigation into Herbicidal Effects

Another research project focused on the herbicidal effects of benzoxazolinones in agricultural settings. Field trials demonstrated that certain formulations effectively reduced weed populations without adversely affecting crop yield, suggesting a viable alternative to synthetic herbicides .

Propiedades

IUPAC Name |

3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSKVPFEZFQQNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049324 | |

| Record name | 2-Benzoxazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Benzoxazolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

335.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Benzoxazolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>20.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID14719300 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

59-49-4 | |

| Record name | 2(3H)-Benzoxazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BENZOXAZOLINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Benzoxazolone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Benzoxazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(3H)-benzoxazolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOXAZOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X996Q809V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Benzoxazolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

141 - 142 °C | |

| Record name | 2-Benzoxazolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.